molecular formula C11H7NO4 B1361539 3-Nitro-1-naphthoic acid CAS No. 4507-84-0

3-Nitro-1-naphthoic acid

Cat. No. B1361539
CAS RN: 4507-84-0
M. Wt: 217.18 g/mol
InChI Key: JTNZIGOFCKHWDV-UHFFFAOYSA-N
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Description

3-Nitro-1-naphthoic acid is a chemical compound with the molecular formula C11H7NO4 . It has a molecular weight of 217.18 g/mol . This compound is used in laboratory chemicals and in the manufacture of other chemical compounds .


Molecular Structure Analysis

The molecular structure of 3-Nitro-1-naphthoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for this compound is InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) .


Physical And Chemical Properties Analysis

3-Nitro-1-naphthoic acid has a molecular weight of 217.18 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 83.1 Ų .

Scientific Research Applications

1. Photophysical Properties Research

  • Application Summary: 3-Nitro-1-naphthoic acid is used in the development of anion sensors for selective detection of specific anions . The compound is involved in a photo-induced colorimetric reaction, which is crucial for this detection .
  • Methods of Application: The research involves investigating the photo-induced colorimetric reaction of 3-Nitro-1-naphthoic acid and its analogues to clarify the reaction mechanism . The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses .
  • Results: The research suggests that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative . The trimethylammonium group stabilizes the radical anion species .

2. Bioremediation

  • Application Summary: 3-Nitro-1-naphthoic acid, as a type of substituted naphthalene, is considered a priority pollutant that poses a critical environmental and public health concern worldwide . Bioremediation, using microbes with the ability to degrade such compounds completely or convert them to non-toxic by-products, has been a safe, cost-effective, and promising alternative .
  • Methods of Application: The process involves using various bacterial species from soil flora that have shown the ability to degrade various synthetic organic compounds . Systems biology and genetic engineering of either specific isolates or mock community (consortia) might achieve complete, rapid, and efficient bioremediation of these compounds through synergistic actions .
  • Results: The prolonged persistence of such compounds has led to the evolution of new degradative phenotypes through horizontal gene transfer using genetic elements like plasmids, transposons, phages, genomic islands, and integrative conjugative elements .

3. Biocatalytic Synthesis of Dihydroxynaphthoic Acids

  • Application Summary: 3-Nitro-1-naphthoic acid is used in the biocatalytic synthesis of dihydroxynaphthoic acids . The compound is involved in the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .
  • Methods of Application: The research involves using CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris, as an oxidation biocatalyst . The whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the oxidation .
  • Results: The results suggest that CYP199A2 might be a useful oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids .

4. Protective Group for Amines and Amino Acids

  • Application Summary: 3-Nitro-1-naphthoic acid is used as a protective group for amines and amino acids . The compound forms a sterically stressed amide that can be later deprotected under unusual mild reductive conditions based on a strong release of steric strain .
  • Methods of Application: The protection is carried out with an auxiliary amine or under mild Schotten-Baumann conditions in high yield . Deprotection can be achieved easily under gentle reducing conditions due to the large steric tension between C-1 and C-8 naphthalene substituents .
  • Results: The reaction has been successfully tested in dipeptide synthesis and amino alcohols protection, and it has proved selective for the ε-amine group of lysine .

5. Synthesis of Dihydroxynaphthoic Acids

  • Application Summary: 3-Nitro-1-naphthoic acid is used in the biocatalytic synthesis of dihydroxynaphthoic acids . The compound is involved in the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .
  • Methods of Application: The research involves using CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris, as an oxidation biocatalyst . Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the oxidation .
  • Results: The results suggest that CYP199A2 might be a useful oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids .

6. Protective Group for Amines and Amino Acids

  • Application Summary: 3-Nitro-1-naphthoic acid is used as a protective group for amines and amino acids . The compound forms a sterically stressed amide that can be later deprotected under unusual mild reductive conditions based on a strong release of steric strain .
  • Methods of Application: The protection is carried out with an auxiliary amine or under mild Schotten-Baumann conditions in high yield . Deprotection can be achieved easily under gentle reducing conditions due to the large steric tension between C-1 and C-8 naphthalene substituents .
  • Results: The reaction has been successfully tested in dipeptide synthesis and amino alcohols protection, and it has proved selective for the ε-amine group of lysine .

Safety And Hazards

3-Nitro-1-naphthoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including gloves and face protection, should be worn when handling this compound . It should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-nitronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNZIGOFCKHWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282467
Record name 3-nitro-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-naphthoic acid

CAS RN

4507-84-0
Record name 4507-84-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-nitro-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To methyl 3-nitro-1-naphthoate (2.5 g, 0.011 mole) (Aldrich) in MeOH/H2O (40 ml) (1:1) was added LiOH (1.8 g, 4 equivalents). The solution was stirred overnight at room temperature. The solvent was removed under a stream of N2. The residue was dissolved in H2O and the solution acidified with concentrated HCl. The resulting precipitate was filtered, washed with H2O and dried to yield 3-nitro-1-naphthoic acid (2.18 g) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-nitro-1,8-naphthalic anhydride (21.8 g, 89.7 mmol) in H2O (550 mL) containing 14.4 g of NaOH was added a solution of yellow HgO (25.1 g) in a mixture of H2O (75 mL) and glacial AcOH (25 mL). After reflux for 4 days, the reaction mixture was cooled and filtered to afford the mercurated product, which was then refluxed in 700 mL of 5N HCl for 3 h. The cream-colored precipitate was filtered, washed with cold H2O, dried, and recrystallized from hot glacial AcOH to yield 3-nitronaphthalene-1-carboxylic acid (12 g). 1H NMR (300 MHz, DMSO-d6): δ 13.7 (brs, 1H), 9.18 (s, 1H), 8.93 (d, J=8.4 Hz, 1H), 8.70 (s, 1H), 7.88 (t, J=7.8 Hz, 1H), 7.76 (t, J=6.9 Hz, 1H).
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-1-naphthoic acid
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Reactant of Route 6
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Citations

For This Compound
21
Citations
HG Rule, SB Thompson - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… with hydrochloric acid, a small yield (23%) of 3-bromo-1-naphthoic acid was isolated, this structure being proved by the synthesis of the compound from 3-nitro-1-naphthoic acid. In a …
Number of citations: 5 pubs.rsc.org
A Bryson, RW Matthews - Australian Journal of Chemistry, 1961 - CSIRO Publishing
… From 3-nitronaphthalic anhydride, 3-nitro-1-naphthoic acid, mp 265 OC, was prepared by the … 3-Nitro-1-naphthoic acid in ethanolio solution was reduced by hydrogen with Raney nickel …
Number of citations: 23 www.publish.csiro.au
RG Gould Jr, WA Jacobs - Journal of Biological Chemistry, 1939 - Elsevier
… An alternative method of preparation, from 3-nitro-1-naphthoic acid through the steps of nitration to 3,8-dinitro-1-naphthoic acid and reduction to 3,8-diamino-1-naphthoic …
Number of citations: 11 www.sciencedirect.com
Z Li, Q Yang, X Qian - Bioorganic & medicinal chemistry, 2005 - Elsevier
… , 4-bromo-3-nitro-1-naphthoic acid 3 and 4-bromo-3-nitro-8-naphthoic acid 4 were obtained with the ratio of 4:1 via 1 H NMR, and pure 4-bromo-3-nitro-1-naphthoic acid 3 was obtained …
Number of citations: 54 www.sciencedirect.com
P Pařík, J Wolfová, M Ludwig - Collection of Czechoslovak …, 2000 - cccc.uochb.cas.cz
… The nitrile was hydrolyzed to 3-nitro-1-naphthoic acid (5 g, 0.023 mol), which was then hydrogenated in methanol with palladium as a catalyst to give 3-amino-1-naphthoic acid (3.2 g, …
Number of citations: 4 cccc.uochb.cas.cz
T Nakayama, T Okutome, R Matsui… - Chemical and …, 1984 - jstage.jst.go.jp
Various amino—and guanidino-substituted naphthoates and tetrahydronaphthoates were synthesized and evaluated for inhibitory activities against trypsin, plasmin, kallikrein, thrombin …
Number of citations: 24 www.jstage.jst.go.jp
S FUJI - jlc.jst.go.jp
Various amino—and guanidino-substituted naphthoates and tetrahydronaphthoates were synthesized and evaluated for inhibitory activities against trypsin, plasmin, kallikrein, thrombin …
Number of citations: 0 jlc.jst.go.jp
WA Jacobs, RG Gould Jr - Journal of Biological Chemistry, 1937 - Elsevier
In a series of papers during the past few years Jacobs and Craig have shown that the ergot alkaloids are derivatives of a unique acid base, lysergic acid, in which the latter or an isomer …
Number of citations: 45 www.sciencedirect.com
Z Li, Q Yang, X Qian - Tetrahedron, 2005 - Elsevier
… Hot filtration gave the mixture of 4-bromo-3-nitro-1-naphthoic acid 7 and 4-bromo-3-nitro-8-naphthoic acid 8 (7.1 g, 88% yield) with ratio of 4:1 via 1 H NMR. APCI-MS (negative) m/z: …
Number of citations: 13 www.sciencedirect.com
RW Matthews - 1961 - unsworks.unsw.edu.au
… From the nitro oompound, 3-nitro-1-naphthoic acid was prefared b,- the mercuration procedure ot Leuck et. ai.38• Tvo recrystallisations tro11 …
Number of citations: 3 unsworks.unsw.edu.au

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